molecular formula C14H18N2OS3 B2689282 (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 1396631-11-0

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2689282
CAS No.: 1396631-11-0
M. Wt: 326.49
InChI Key: JUBNXTWHAFPORY-UHFFFAOYSA-N
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Description

The compound "(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone" features a piperidine core substituted with a thioether-linked dihydrothiazole moiety and a thiophen-2-yl methanone group. This structure combines heterocyclic motifs (piperidine, dihydrothiazole, and thiophene) known for their pharmacological relevance, particularly in modulating receptor binding, metabolic stability, and electronic properties . Such structural attributes position this compound within a broader class of piperidine- and thiophene-containing derivatives studied for therapeutic applications, including central nervous system (CNS) targets and enzyme inhibition .

Properties

IUPAC Name

[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS3/c17-13(12-2-1-8-18-12)16-6-3-11(4-7-16)10-20-14-15-5-9-19-14/h1-2,8,11H,3-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBNXTWHAFPORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that integrates various pharmacologically relevant structural motifs. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H28N2O2S2C_{21}H_{28}N_{2}O_{2}S_{2} with a molecular weight of 404.6 g/mol. The presence of the thiazole and piperidine rings contributes to its lipophilicity and biological reactivity.

PropertyValue
Molecular FormulaC21H28N2O2S2
Molecular Weight404.6 g/mol
Chemical StructureChemical Structure

Antimicrobial Activity

Compounds containing thiazole rings, including our target compound, are often investigated for their antibacterial and antifungal properties. Studies indicate that derivatives with thiazole moieties demonstrate significant antimicrobial activity against various pathogens. For instance, thiazole derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL .

Antitumor Activity

Research has highlighted the potential of thiazole-containing compounds in anticancer therapy. For example, compounds similar to our target have exhibited cytotoxic effects against cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). Notably, the presence of specific substituents on the thiazole ring can enhance cytotoxicity, with IC50 values reported as low as 1.61 µg/mL for certain analogues .

Neuropharmacological Effects

The piperidine structure in the compound suggests potential CNS activity . Thiazole derivatives have been explored for their anticonvulsant properties, with some compounds displaying significant protective effects in seizure models. The structure-activity relationship (SAR) indicates that modifications to the piperidine ring can influence anticonvulsant efficacy .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various thiazole derivatives, one compound demonstrated an MIC of 0.06 mg/mL against Candida albicans, showcasing its antifungal potential. Another derivative exhibited a MIC of 100 μg/mL against Staphylococcus aureus, indicating promising antibacterial activity .

Case Study 2: Antitumor Activity

A series of thiazole-piperidine hybrids were synthesized and tested against multiple cancer cell lines. One compound showed an IC50 value of 4.363 μM in HCT116 cells, outperforming standard chemotherapeutics like doxorubicin . This highlights the therapeutic potential of our target compound in cancer treatment.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds like (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone exhibit significant antibacterial and antifungal activities. For instance, studies have shown that similar thiazole derivatives can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antibiotics .

Anticancer Potential

Several studies have focused on the anticancer properties of thiazole derivatives. The compound has been evaluated for its cytotoxic effects against different cancer cell lines. For example, a series of thiazole-thiophene hybrids demonstrated promising antitumor activity against MCF-7 breast cancer cells through mechanisms involving apoptosis induction and cell cycle arrest . Molecular docking studies have also suggested that these compounds interact effectively with target proteins involved in cancer progression .

Central Nervous System Activity

The piperidine component of the compound suggests potential central nervous system (CNS) activity. Compounds with similar structures have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. Research indicates that certain thiazole derivatives can exhibit anxiolytic and antidepressant-like effects in animal models.

Study 1: Anticancer Activity Evaluation

A study published in PubMed Central evaluated a series of thiazole derivatives for their anticancer activity against MCF-7 cells using MTT assays. The results indicated that certain modifications to the thiazole ring significantly enhanced cytotoxicity, suggesting structure–activity relationships (SAR) that could guide future drug design .

Study 2: Antimicrobial Efficacy

Another research article highlighted the antimicrobial efficacy of similar thiazole derivatives against both Gram-positive and Gram-negative bacteria. The findings showed that these compounds could serve as lead structures for developing new antimicrobial agents capable of overcoming resistance mechanisms in pathogens .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atom in the thiazole ring and the methylthio group (-S-CH2-) are prime sites for nucleophilic substitution.

Reaction Type Reacting Group Reagents/Conditions Outcome
SN2 at methylthio group-S-CH2- linkerAlkyl halides (e.g., CH3I, C2H5Br)Formation of sulfonium salts or alkylated derivatives.
Thiazole ring openingThiazole C-S bondStrong bases (e.g., NaOH, KOH)Ring-opening to form thiolate intermediates .

Key Findings :

  • The methylthio group undergoes alkylation under mild conditions, producing sulfonium intermediates with potential bioactivity.

  • Thiazole ring opening is pH-dependent, requiring basic conditions to generate reactive thiolate species .

Electrophilic Aromatic Substitution (EAS)

The thiophene ring is highly susceptible to electrophilic substitution due to its electron-rich aromatic system.

Reaction Type Position Reagents/Conditions Product
NitrationThiophene C5HNO3/H2SO4, 0–5°C5-Nitro-thiophene derivative.
SulfonationThiophene C3SO3 in H2SO4, 50°CThiophene-3-sulfonic acid derivative.
HalogenationThiophene C2Cl2/FeCl3 or Br2/AlBr32-Chloro/bromo-thiophene analog.

Key Findings :

  • Nitration occurs preferentially at the C5 position of the thiophene ring due to steric and electronic factors.

  • Halogenation yields regioselective products, critical for further functionalization in drug discovery.

Oxidation and Reduction Reactions

Functional groups in the compound undergo redox transformations under controlled conditions.

Reaction Type Target Group Reagents/Conditions Outcome
Thiazole ring oxidationDihydrothiazole (S-CH2)H2O2, Fe(III) catalystsConversion to thiazole sulfoxide .
Thiophene reductionThiophene ringH2/Pd-C or NaBH4Partial saturation to dihydrothiophene.

Key Findings :

  • Oxidation of the dihydrothiazole moiety generates sulfoxide derivatives, altering electronic properties.

  • Catalytic hydrogenation of the thiophene ring is partial, preserving aromaticity in other regions.

Condensation and Cyclization Reactions

The piperidine nitrogen and carbonyl group participate in condensation reactions.

Reaction Type Reactants Conditions Product
Schiff base formationPrimary amines (R-NH2)Ethanol, refluxImine-linked derivatives .
CyclizationThiosemicarbazideAcidic conditionsThiazolidinone analogs .

Key Findings :

  • Schiff base formation with aromatic amines enhances metal-chelating properties .

  • Cyclization with thiosemicarbazide yields fused heterocycles with antimicrobial potential .

Sulfur-Specific Reactions

The thioether (-S-) and thiazole sulfur atoms exhibit unique reactivity.

Reaction Type Mechanism Reagents/Conditions Application
DesulfurizationRaney Ni, H2Ethanol, 80°CRemoval of sulfur to form alkanes.
Sulfur alkylationMethyl iodideDMF, RTMethylation of thioether to sulfonium.

Key Findings :

  • Desulfurization under reductive conditions simplifies the structure for metabolic studies.

  • Sulfonium salts derived from alkylation are intermediates in organocatalysis.

Mechanistic Insights

  • Thiazole Reactivity : The 4,5-dihydrothiazole ring undergoes ring-opening via nucleophilic attack at the C2 position, forming thiolate intermediates that participate in cross-coupling reactions .

  • Thiophene Activation : Electron-donating groups on thiophene direct electrophiles to the α-position, while steric effects from the piperidine group influence regioselectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the piperidine-thiophene scaffold but differ in substituents, which critically influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Structural Features Key Substituent Effects Potential Biological Implications References
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone Piperidine core with dihydrothiazolylthio-methyl and thiophen-2-yl methanone Dihydrothiazole introduces sulfur-mediated interactions; thioether linkage may enhance metabolic stability. Potential CNS activity due to piperidine; possible kinase or enzyme modulation via dihydrothiazole.
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Piperazine core with trifluoromethylphenyl and thiophen-2-yl methanone Trifluoromethyl group increases electronegativity and lipophilicity. Enhanced binding to hydrophobic pockets; possible serotonin receptor affinity due to piperazine.
4-(4-Methoxyphenyl)piperazin-1-ylmethanone Piperazine-piperidine hybrid with methoxyphenyl Methoxy group offers electron-donating effects and moderate lipophilicity. Potential antipsychotic or antidepressant activity via dual receptor engagement.
1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(1-piperidinyl)ethanone Pyrazoline-piperidine hybrid with hydroxyphenyl and thiophene Hydroxyphenyl enhances polarity; pyrazoline introduces conformational rigidity. Antioxidant or anti-inflammatory effects; possible COX-2 inhibition.

Key Observations

Core Modifications: The target compound’s dihydrothiazolylthio group distinguishes it from analogs with piperazine (e.g., Compound 21) or pyrazoline (e.g., ) cores. Dihydrothiazole’s sulfur atom may improve redox stability or metal chelation compared to purely hydrocarbon rings . Thioether vs.

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl in Compound 21) increase lipophilicity and may enhance blood-brain barrier penetration, whereas electron-donating groups (e.g., methoxy in ) improve solubility .
  • The thiophen-2-yl moiety, common across analogs, contributes to aromatic interactions but may vary in electronic effects depending on adjacent substituents .

Biological Implications :

  • Piperidine derivatives often exhibit CNS activity, but substituent choice dictates specificity. For example, piperazine-containing analogs (e.g., Compound 21) are frequently associated with GPCR modulation, whereas dihydrothiazole derivatives may target enzymes like kinases .

Research Findings and Mechanistic Insights

  • Synthesis Trends : Analogous compounds are synthesized via nucleophilic substitution or coupling reactions, with the dihydrothiazole ring often introduced through cyclization of thiourea precursors .
  • Structure-Activity Relationships (SAR) :
    • Piperidine-thiophene hybrids with sulfur-containing substituents (e.g., thioethers) show improved metabolic stability in hepatic microsome assays compared to oxygen-linked analogs .
    • The dihydrothiazole ring’s rigid conformation may restrict rotational freedom, enhancing binding affinity to targets like dopamine receptors or bacterial enzymes .
  • Computational Predictions : Molecular docking studies on similar compounds suggest that the dihydrothiazole moiety interacts favorably with cysteine residues in enzyme active sites, a feature absent in analogs like Compound 21 .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to synthesize (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving condensation of thiol-containing intermediates (e.g., 4,5-dihydrothiazole-2-thiol) with piperidine derivatives under reflux in polar aprotic solvents like ethanol or DMF. Critical parameters include stoichiometric ratios (e.g., 1:1 molar ratio of thiol to alkylating agent), reaction time (2–6 hours), and temperature (60–80°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is essential to isolate the target compound. Contamination by unreacted starting materials or disulfide byproducts can reduce yields, necessitating careful monitoring via TLC .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Look for S-H (2550–2600 cm⁻¹, if present) and C=O (1680–1720 cm⁻¹) stretches to confirm the methanone and thioether groups.
  • ¹H NMR : Peaks at δ 3.5–4.0 ppm (piperidinyl CH₂-S), δ 2.8–3.2 ppm (4,5-dihydrothiazole CH₂), and δ 7.0–7.5 ppm (thiophene protons) are diagnostic.
  • LC-MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and rule out impurities.
    Cross-validation with elemental analysis (C, H, N, S) ensures purity ≥95% .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data when synthesizing derivatives with modified thiophene or piperidine moieties?

  • Methodological Answer : Contradictions in NMR or IR data often arise from conformational flexibility or tautomerism. To resolve these:

  • Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm connectivity.
  • Use X-ray crystallography to unambiguously determine solid-state structure, as demonstrated for analogous thiazole-triazole hybrids .
  • Compare experimental data with computational predictions (e.g., DFT-optimized structures and simulated spectra) to identify outliers .

Q. What computational approaches are effective for predicting the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic (e.g., thioether sulfur) or electrophilic (e.g., thiophene α-positions) sites.
  • Molecular Electrostatic Potential (MEP) Maps : Identify regions of high electron density to guide derivatization strategies.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity, as shown for triazole-thione derivatives .

Q. How should experimental designs be structured to evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC-UV at 254 nm.
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C. Identify degradation products (e.g., hydrolyzed thioether or oxidized thiophene) via LC-MS/MS.
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition patterns (e.g., weight loss at >200°C indicates piperidine ring instability) .

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